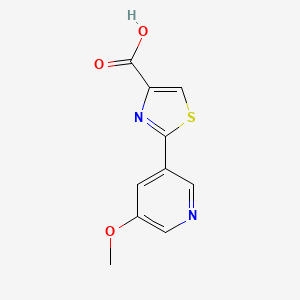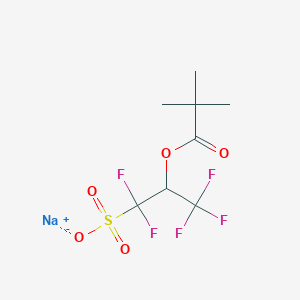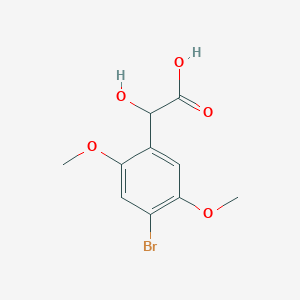
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that combines a pyridine ring with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallics for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine or thiazole rings.
Aplicaciones Científicas De Investigación
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the observed biological effects. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation or tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid: Similar in structure but with a triazole ring instead of a thiazole ring.
2-Aminothiazole-4-carboxylate Derivatives: Share the thiazole ring but differ in the substituents and overall structure.
Uniqueness
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid is unique due to its specific combination of a methoxypyridine and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8N2O3S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
2-(5-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-7-2-6(3-11-4-7)9-12-8(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
CIKUIYJOEQFKHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)






![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)





